
Sulfosuccinimidyl Oleat-Natrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 53446884: is a long-chain fatty acid derivative known for its ability to inhibit fatty acid transport into cells. This compound is a potent and irreversible inhibitor of the mitochondrial respiratory chain and binds to the CD36 receptor on the surface of microglia, exhibiting anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Chemistry: CID 53446884 is used as a reagent in organic synthesis to modify fatty acids and other lipophilic compounds .
Biology: In biological research, it is used to study fatty acid transport mechanisms and mitochondrial function. It is also employed in experiments involving microglial activation and inflammation .
Medicine: The compound has shown potential in neuroprotective applications, particularly in reducing stroke-induced neuroinflammation. It is being investigated as a therapeutic candidate for diseases where inflammation is a central hallmark .
Industry: In industrial applications, CID 53446884 is used in the formulation of anti-inflammatory agents and as an additive in products requiring fatty acid transport inhibition .
Wirkmechanismus
Target of Action
The primary target of Sulfosuccinimidyl Oleate Sodium is the Cluster of Differentiation 36 (CD36) receptor, which is present on the surface of microglia . CD36 is a scavenger receptor that plays a role in lipid accumulation, oxidative stress injury, apoptosis, and inflammatory signaling .
Mode of Action
Sulfosuccinimidyl Oleate Sodium is a long-chain fatty acid that inhibits fatty acid transport into cells . It binds to the CD36 receptor on the surface of microglia . This binding inhibits the uptake of fatty acids such as oleate, linoleate, or stearate .
Biochemical Pathways
Sulfosuccinimidyl Oleate Sodium significantly reduces the production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2, and p38 mitogen-activated protein kinase in microglia . These changes suggest that Sulfosuccinimidyl Oleate Sodium affects the inflammatory pathways in the body.
Pharmacokinetics
The oral administration of Sulfosuccinimidyl Oleate Sodium in mice subjected to permanent occlusion of the middle cerebral artery reduced microglial activation in the peri-ischemic area and attenuated brain damage .
Result of Action
The binding of Sulfosuccinimidyl Oleate Sodium to the CD36 receptor results in a reduction of inflammation and neurotoxicity . It has been shown to
Biochemische Analyse
Biochemical Properties
Sulfosuccinimidyl Oleate Sodium interacts with various biomolecules, primarily the CD36 receptor found on the surface of microglia . The nature of this interaction is binding, which results in the inhibition of fatty acid transport into cells .
Cellular Effects
Sulfosuccinimidyl Oleate Sodium has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the transport of fatty acids into cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfosuccinimidyl Oleate Sodium involves its binding to the CD36 receptor on the surface of microglia . This binding is irreversible and results in the inhibition of the mitochondrial respiratory chain . It also inhibits CD36 mediated LCFA transport .
Temporal Effects in Laboratory Settings
The effects of Sulfosuccinimidyl Oleate Sodium change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Sulfosuccinimidyl Oleate Sodium vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Sulfosuccinimidyl Oleate Sodium is involved in the metabolic pathway of fatty acid transport . It interacts with the CD36 receptor, a key player in this pathway .
Transport and Distribution
Sulfosuccinimidyl Oleate Sodium is transported and distributed within cells and tissues via its interaction with the CD36 receptor . This interaction affects its localization or accumulation within the cells .
Subcellular Localization
The subcellular localization of Sulfosuccinimidyl Oleate Sodium is determined by its binding to the CD36 receptor . This binding can direct it to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CID 53446884 is synthesized by reacting oleic acid with sulfosuccinimidyl esters. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to dissolve the reactants. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of CID 53446884 involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: CID 53446884 undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Reagents: Common reagents include nucleophiles like amines and alcohols, and oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions include substituted oleate derivatives and oxidized fatty acid products .
Vergleich Mit ähnlichen Verbindungen
- Sulfosuccinimidyl Stearate Sodium
- Sulfosuccinimidyl Palmitate Sodium
- Sulfosuccinimidyl Linoleate Sodium
Comparison: While all these compounds inhibit fatty acid transport, CID 53446884 is unique in its strong binding affinity to the CD36 receptor and its potent anti-inflammatory effects. This makes it particularly effective in neuroprotective applications and in reducing inflammation .
Eigenschaften
CAS-Nummer |
135661-44-8 |
|---|---|
Molekularformel |
C22H37NO7S |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
1-[(E)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C22H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29)/b10-9+ |
InChI-Schlüssel |
LFZDKQJJMZRWMV-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na] |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Synonyme |
2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z)-2,5-Dioxo-1-[(1-oxo-9-octadecenyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Oleic acid N-Hydroxysulfosuccinamide ester sodium salt |
Herkunft des Produkts |
United States |
Q1: How does Sulfosuccinimidyl Oleate Sodium impact inflammatory responses in the context of arthritis?
A: SSO exerts anti-inflammatory effects in arthritis by inhibiting the uptake of free fatty acids (FFAs) into cells. Research has shown that elevated FFA levels contribute to joint inflammation and cartilage degradation in arthritic diseases like rheumatoid arthritis (RA). [] SSO achieves this by targeting CD36, a cell surface protein responsible for FFA uptake. [] By blocking CD36, SSO disrupts the ability of cells, particularly synovial fibroblasts, to internalize FFAs. This, in turn, reduces the production of pro-inflammatory cytokines like IL-6, IL-8, and MMPs, thereby mitigating the inflammatory cascade in arthritic joints. []
Q2: Can you elaborate on the role of TLR4 signaling in the context of Sulfosuccinimidyl Oleate Sodium and its effects on inflammatory responses?
A: Studies have demonstrated that TLR4 signaling is crucial for FFA-induced gene expression in synovial fibroblasts. [] While SSO effectively inhibits FFA uptake via CD36, research indicates that both intracellular and extracellular TLR4 signaling inhibition is necessary to block the increase in IL-6 secretion caused by palmitic acid (a type of FFA) in these cells. [] This suggests that SSO's impact on inflammation likely involves a complex interplay with multiple pathways, including but not limited to CD36 inhibition. Further research is needed to fully elucidate the interplay between SSO, CD36, and TLR4 signaling in the context of inflammatory responses.
Q3: Are there any potential therapeutic applications of Sulfosuccinimidyl Oleate Sodium beyond arthritis?
A: While the provided research primarily focuses on SSO's role in arthritis, its mechanism of action suggests potential applications in other conditions where FFA metabolism plays a significant role. For instance, research highlights SSO's ability to inhibit FFA uptake in Chronic Lymphocytic Leukemia (CLL) cells by targeting CD36. [] This inhibition disrupts the metabolic reprogramming of CLL cells, leading to reduced FFA utilization and ultimately inducing apoptosis. [] These findings point towards a possible therapeutic avenue for CLL treatment by targeting FFA metabolism using SSO.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)
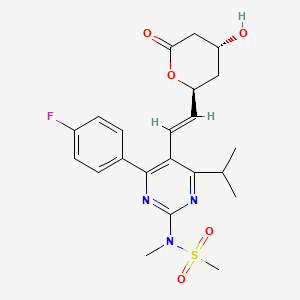

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)
pyrimidine-2,4-dione](/img/structure/B1140558.png)
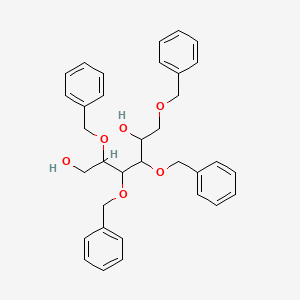


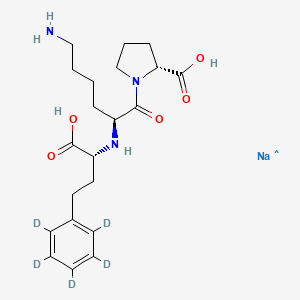
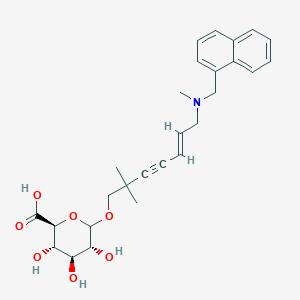
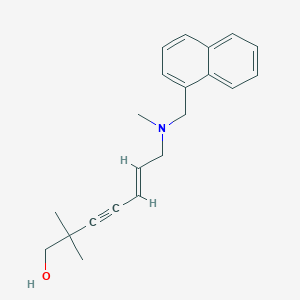
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1140569.png)
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)
